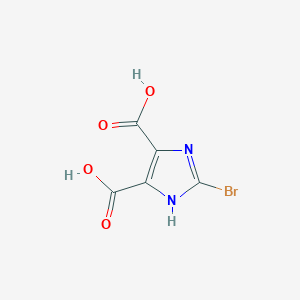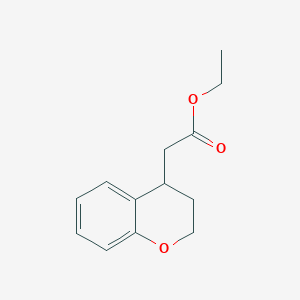![molecular formula C9H5ClN2O2 B1602171 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline CAS No. 72700-23-3](/img/structure/B1602171.png)
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Overview
Description
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a chemical compound with the empirical formula C9H5ClN2O2 and a molecular weight of 208.60 . It is a solid substance .
Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 16 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aromatic ethers, and 1 Pyrimidine .Physical And Chemical Properties Analysis
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a solid substance . It has an empirical formula of C9H5ClN2O2 and a molecular weight of 208.60 .Scientific Research Applications
Anticancer Activity
“8-Chloro-[1,3]dioxolo[4,5-g]quinazoline” derivatives have been studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, certain quinoline derivatives synthesized from this compound demonstrated good antitumor activity, with some even surpassing the efficacy of the positive control group in comparative studies .
Antibacterial Properties
The antibacterial activity of “8-Chloro-[1,3]dioxolo[4,5-g]quinazoline” derivatives is another significant area of research. These compounds have been found to exhibit inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives showing antibacterial activity up to four times that of amoxicillin and twice that of ciprofloxacin .
Synthesis of Quinoline Derivatives
This compound serves as an important intermediate in the synthesis of quinoline derivatives. These derivatives are further modified to enhance their pharmacological effects, including antibacterial, anti-tumor, anti-malaria, anti-inflammatory, and anti-oxidation activities .
Molecular Docking Studies
Molecular docking studies utilize “8-Chloro-[1,3]dioxolo[4,5-g]quinazoline” derivatives to explore their interactions with biological targets. This computational approach helps in understanding the binding affinities and potential efficacy of these compounds as therapeutic agents .
Development of Antimicrobial Agents
Due to the rise of antibiotic-resistant bacterial strains, there is a pressing need for new antimicrobial agents. Research into quinazoline derivatives, including those derived from “8-Chloro-[1,3]dioxolo[4,5-g]quinazoline,” has been directed towards meeting this need, with several compounds showing promise in this field .
Pharmacological Scaffold
Quinazoline and its derivatives, including “8-Chloro-[1,3]dioxolo[4,5-g]quinazoline,” are considered privileged scaffolds in medicinal chemistry. They form the basis for the synthesis of a wide range of molecules with diverse physiological significance and pharmacological utility .
Safety and Hazards
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is classified as Acute Tox. 3 Oral according to GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It is non-combustible and is classified as toxic hazardous materials or hazardous materials causing chronic effects .
properties
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJSVRGPHXBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565708 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline | |
CAS RN |
72700-23-3 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

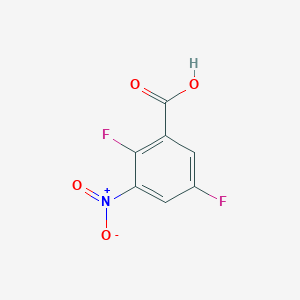
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
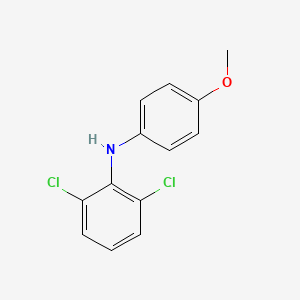
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
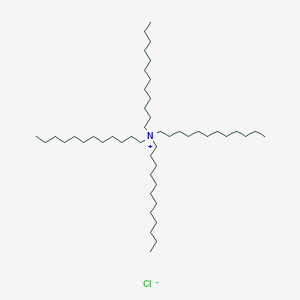
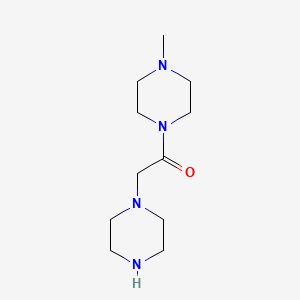
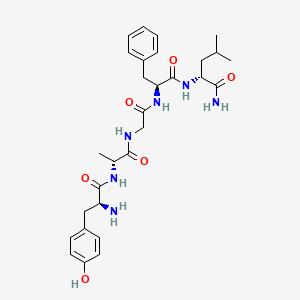
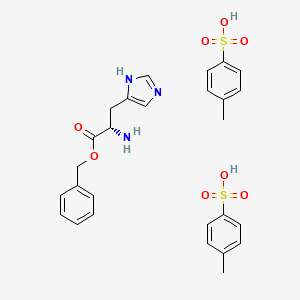

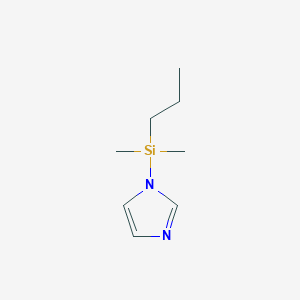
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
